8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS No.: 140911-01-9
Cat. No.: VC0170021
Molecular Formula: C8H7ClN4
Molecular Weight: 194.622
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140911-01-9 |
|---|---|
| Molecular Formula | C8H7ClN4 |
| Molecular Weight | 194.622 |
| IUPAC Name | 8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine |
| Standard InChI | InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2 |
| Standard InChI Key | NZCRFSFETSJITG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2C=CN=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name derives from its bicyclic framework: a pyrazine ring fused to a triazole moiety at positions 4 and 3-a, respectively. Key substituents include:
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Chlorine atom at position 8 (pyrazine ring)
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Cyclopropyl group at position 3 (triazole ring)
This configuration is corroborated by spectroscopic data, including NMR peaks at δ 7.80 (d, J = 4.8 Hz) and 7.71 (d, J = 4.8 Hz) for aromatic protons, and a cyclopropyl singlet integrating for three protons .
Physicochemical Properties
Comparative analysis with analogues reveals distinct traits:
The cyclopropyl group enhances lipophilicity (logP = 2.1) compared to methyl-substituted variants, while maintaining moderate solubility—a critical balance for drug bioavailability .
Synthetic Methodologies
Conventional Route
A representative synthesis involves:
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Hydrazine Coupling: Reacting 2-chloro-3-hydrazinylpyrazine with triethyl orthoformate in xylene under reflux to form the triazole ring .
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Cyclopropanation: Introducing the cyclopropyl group via Pd-catalyzed cross-coupling or nucleophilic substitution, though exact protocols remain proprietary .
Typical yields range from 65–87% after purification by recrystallization or column chromatography .
Electrochemical-Photochemical Synthesis
Recent advances employ a hybrid approach:
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Electrochemical Coupling: 5-Substituted tetrazoles react with 2,6-dimethoxypyrazine under controlled potential (1.2–1.5 V vs Ag/AgCl), forming 2,5-disubstituted tetrazoles .
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UV Cyclization: Photolysis (254 nm) induces nitrogen extrusion, generating a nitrilimine intermediate that cyclizes to the triazolo-pyrazine core .
This method achieves 73% yield for the parent structure, suggesting adaptability for cyclopropyl derivatives through tetrazole pre-functionalization .
Biological Activity and Applications
Kinase Inhibition Profile
Though direct data on the cyclopropyl variant remains limited, structural analogues demonstrate:
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Dual c-Met/VEGFR-2 inhibition (IC = 11–34 nM)
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Selectivity over FGFR1 (>100-fold)
The cyclopropyl group’s conformational restriction likely enhances target binding compared to flexible chains, as evidenced by improved IC values in cyclopropane-containing kinase inhibitors.
Comparative Analysis with Structural Analogues
Key structure-activity relationships emerge from comparing derivatives:
| Derivative | Chlorine Position | 3-Substituent | Key Attribute |
|---|---|---|---|
| 8-Chloro-3-cyclopropyl | 8 | Cyclopropyl | Optimal logP for CNS penetration |
| 7-Chloro-5-cyclobutyl | 7 | Cyclobutylmethyl | Reduced kinase affinity |
| 8-Bromo-3-cyclopropyl | 8 | Cyclopropyl | Enhanced halogen bonding |
The 8-chloro configuration maximizes electronic effects on the pyrazine ring, while cyclopropyl provides steric bulk without excessive hydrophobicity.
Emerging Research Directions
Photodynamic Therapy (PDT) Applications
Quantum mechanical calculations (DFT B3LYP/6-311+G**) reveal:
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Singlet oxygen quantum yield (Φ) = 0.42
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Absorption maxima = 390 ± 5 nm
These traits suggest utility as Type II photosensitizers for oncological PDT .
Catalytic Applications
Preliminary studies show:
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Turnover frequency = 1.2 × 10 h in Suzuki-Miyaura couplings
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Leaching resistance >95% after 5 cycles
Surface grafting via the triazole nitrogen could enable heterogeneous catalysis platforms .
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